4-(Dichloromethyl)-3-fluorobenzonitrile
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Overview
Description
4-(Dichloromethyl)-3-fluorobenzonitrile is an organic compound characterized by the presence of a dichloromethyl group, a fluorine atom, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-3-fluorobenzonitrile typically involves the introduction of the dichloromethyl and fluorine groups onto a benzonitrile core. One common method involves the reaction of 3-fluorobenzonitrile with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Dichloromethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The dichloromethyl group can be oxidized to formyl or carboxyl groups under specific conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
- Substitution reactions yield various substituted benzonitriles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in primary amines.
Scientific Research Applications
4-(Dichloromethyl)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The dichloromethyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluorine atom can influence the compound’s reactivity and stability by altering electronic distribution. These interactions can lead to various biochemical and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
- 4-(Chloromethyl)-3-fluorobenzonitrile
- 4-(Bromomethyl)-3-fluorobenzonitrile
- 4-(Trichloromethyl)-3-fluorobenzonitrile
Comparison: 4-(Dichloromethyl)-3-fluorobenzonitrile is unique due to the presence of two chlorine atoms in the dichloromethyl group, which can significantly influence its reactivity compared to its mono- or trichloromethyl analogs. The fluorine atom also imparts distinct electronic properties, making it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C8H4Cl2FN |
---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
4-(dichloromethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Cl2FN/c9-8(10)6-2-1-5(4-12)3-7(6)11/h1-3,8H |
InChI Key |
ORYVBLBUHJIJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(Cl)Cl |
Origin of Product |
United States |
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